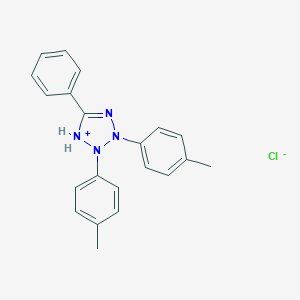

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride

Beschreibung

Historical Development in Scientific Research

The history of tetrazolium salts, including 2,3-Di(p-tolyl)-5-phenyltetrazolium chloride, traces back to the late 19th century. The first formazan, which is the reduced form of tetrazolium salts, was created in 1875 when Friese reacted benzene diazonium nitrate with nitromethane to produce a cherry-red "Neue Verbindung". Nineteen years later, in 1894, Von Pechmann and Runge made a significant breakthrough when they oxidized a formazan to produce the first tetrazolium salt.

The development of this compound came as part of the evolution of tetrazolium compounds with enhanced properties and specific applications. While hundreds of tetrazolium salts and formazans were synthesized in subsequent years, only a select few, including this compound, have found significant applications in biological research.

Tetrazolium salts were first introduced into biological research in the 1940s as indicators of reducing systems, establishing their importance in histochemistry and cytochemistry. Since then, these compounds have been refined and developed to serve specific research needs, with this compound emerging as a valuable research tool.

Fundamental Tetrazolium Research Principles

The core principle behind this compound's utility in research lies in the tetrazolium-formazan redox reaction. This compound contains the characteristic tetrazolium ring structure, which undergoes reduction to form colored formazan products. This color change serves as the basis for its use as an indicator in various biological assays.

The tetrazolium salt reduction process involves electron transfer, typically mediated by biological reducing agents such as NAD(P)H or enzymatic activity. The fundamental reaction can be represented as:

Tetrazolium salt (colorless/pale) + Reductant → Formazan (colored)

In the specific case of this compound, the compound features two p-tolyl groups and one phenyl group attached to the tetrazolium ring, giving it unique properties compared to other tetrazolium salts. Its chemical structure enables specific interactions with cellular components, making it suitable for particular research applications.

Key physical and chemical properties of this compound include:

| Property | Value |

|---|---|

| CAS Number | 104497-77-0 |

| Molecular Formula | C21H19ClN4 |

| Molecular Weight | 362.86 g/mol |

| Physical Form | Powder to crystal |

| Color | White to almost white |

| Solubility | Soluble in methanol |

| Purity (Commercial) | ≥ 98% |

This compound belongs to the broader class of tetrazolium salts, which all share the characteristic tetrazolium ring but differ in their substituent groups, affecting their solubility, reactivity, and applications in research settings.

Evolution of Research Methodologies

The methodologies employing this compound have evolved considerably over the decades. Early applications focused primarily on histochemical staining, but contemporary research has expanded to include sophisticated cell viability assays, metabolic studies, and biochemical research.

One significant evolution has been the development of flow cytometry applications using this compound and related compounds. For instance, the compound has been used in conjunction with flow cytometry for the rapid detection of viable microbes. In this application, the tetrazolium salt interacts with the electron transport chain in metabolically active cells, producing a fluorescent formazan product that can be detected and quantified.

Another methodological advancement has been the integration of this compound in fiber fluorescence spectroscopy systems. Research by Chiang et al. (2024) demonstrated the use of this compound along with 5(6)-carboxyfluorescein diacetate (CFDA) for detecting viable microbes, showing potential for distinguishing between Gram-positive and Gram-negative bacteria.

The evolution of these methodologies has been driven by increasing demands for more sensitive, specific, and quantitative assays in biological research. Unlike earlier qualitative applications, modern methodologies using this compound often involve precise spectrophotometric or fluorometric measurements, enabling quantitative analysis of cellular functions.

Current Academic Significance and Research Landscape

This compound currently holds significance in various research fields, particularly in:

Cell Viability Assays : The compound serves as a reliable indicator of metabolic activity in various cell types, making it essential for researchers in cancer studies and drug development.

Biochemical Research : It plays a crucial role in studying enzyme activities and metabolic pathways, helping researchers investigate the effects of different compounds on cellular processes.

Colorimetric Detection : The efficient colorimetric properties of this compound enable easy visualization and quantification in various assays, particularly beneficial in clinical diagnostics and environmental monitoring.

Pharmaceutical Development : In drug discovery, the compound aids in screening potential drug candidates by evaluating their effects on cell cultures, accelerating the drug discovery process.

Toxicology Research : It is utilized to assess the toxicity of various substances, helping scientists understand the safety profiles of chemicals and their potential impacts.

Recent studies have explored the limitations and optimizations of tetrazolium salt assays, including those using this compound. Research has highlighted that these compounds can sometimes exhibit toxicity to certain bacterial strains at concentrations typically used in viability assays, potentially leading to underestimation of total activity in some applications.

Additionally, the current research landscape includes exploring the differential reduction mechanisms of various tetrazolium salts. Unlike some other tetrazolium compounds that are reduced primarily in the endoplasmic reticulum, this compound and similar compounds may interact differently with cellular components, providing unique insights into cellular metabolism.

Eigenschaften

IUPAC Name |

2,3-bis(4-methylphenyl)-5-phenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N4.ClH/c1-16-8-12-19(13-9-16)24-22-21(18-6-4-3-5-7-18)23-25(24)20-14-10-17(2)11-15-20;/h3-15H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFYUKONKRMAMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride typically involves the reaction of p-tolylhydrazine with benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with sodium nitrite in the presence of hydrochloric acid to yield the tetrazolium chloride . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride undergoes several types of chemical reactions:

Reduction: The compound is reduced by cellular respiratory activity to form a red fluorescent formazan product.

Oxidation: It can be oxidized back to its original tetrazolium form under certain conditions.

Substitution: The tetrazolium ring can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various reducing agents. The major product formed from the reduction reaction is the red fluorescent formazan .

Wissenschaftliche Forschungsanwendungen

Cell Viability Assays

DPTT is primarily utilized in cell viability assays due to its ability to be reduced by metabolically active cells to form colored formazan products. This characteristic is crucial for assessing cell health and proliferation.

- Mechanism of Action : DPTT is reduced by nicotinamide adenine dinucleotide (NADH) or NADPH-dependent dehydrogenases present in living cells. The reduction process converts the colorless DPTT into a colored formazan compound, which can be quantified spectrophotometrically or via fluorescence methods .

- Comparison with Other Tetrazolium Salts : While MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) is widely used for similar purposes, DPTT offers distinct advantages. Its reduced form exhibits a different spectral profile, allowing for potential differentiation in assays where multiple tetrazolium salts are employed .

Enzymatic Activity Studies

DPTT serves as a substrate in enzymatic assays to measure the activity of various dehydrogenases and oxidoreductases.

- Applications in Biochemical Research : The compound's ability to act as an artificial electron acceptor makes it suitable for studying metabolic pathways where electron transfer is crucial. For instance, it can be used to investigate the respiratory activity of microorganisms and the enzymatic activities involved in cellular respiration .

- Case Study Example : In one study, DPTT was utilized to evaluate the respiratory activity of Acanthamoeba species. The results demonstrated that DPTT could effectively indicate metabolic activity through fluorescence intensity measurements, correlating well with traditional culture methods .

Histochemistry and Cytotoxicity Testing

DPTT's applications extend into histochemistry, where it aids in visualizing cellular structures and assessing cytotoxic effects.

- Histochemical Staining : DPTT can be employed in staining protocols to visualize live cells versus dead cells based on their metabolic activity. This application is particularly useful in cancer research and toxicology studies where cell death mechanisms are investigated .

- Cytotoxicity Assays : The compound has been tested as a rapid method for determining cytotoxic effects of various substances on cultured cells. By measuring the reduction of DPTT to formazan, researchers can quantify cell viability post-treatment with potential cytotoxic agents .

Comparative Data Table

The following table summarizes the key properties and applications of DPTT compared to other tetrazolium salts:

| Property/Application | This compound | MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) | CTC (5-cyano-2,3-di-(p-tolyl)tetrazolium chloride) |

|---|---|---|---|

| Color of Reduced Form | Red | Purple | Red |

| Solubility | Soluble in organic solvents | Soluble in water | Soluble in water |

| Detection Method | Spectrophotometry/Fluorescence | Spectrophotometry | Fluorescence |

| Main Application | Cell viability assays, enzymatic activity | Cell viability assays | Respiratory activity assays |

| Unique Features | High sensitivity for dehydrogenases | Widely validated; historical use | Rapid biocidal assay for microorganisms |

Wirkmechanismus

The mechanism of action of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride involves its reduction by cellular respiratory enzymes. The compound is taken up by living cells and reduced by the electron transport chain, resulting in the formation of a red fluorescent formazan product. This process allows for the assessment of cellular metabolic activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Redox Sensitivity

- Cyano Group (CTC): The cyano substituent in CTC facilitates rapid reduction to fluorescent formazan, ideal for real-time bacterial activity monitoring .

Solubility and Stability

Biologische Aktivität

2,3-Di(p-tolyl)-5-phenyltetrazolium chloride (DPTT) is a tetrazolium salt that has garnered attention for its potential biological activities. Tetrazolium salts are widely used in biochemical assays, particularly in assessing cell viability and metabolic activity due to their ability to be reduced by living cells to form colored formazan products. This article reviews the biological activity of DPTT, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C21H19ClN4

- Molecular Weight : 362.86 g/mol

- CAS Number : 104497-77-0

- Appearance : White to almost white powder

DPTT functions primarily through its reduction to formazan derivatives in viable cells. This reduction is facilitated by dehydrogenases present in metabolically active cells, which convert DPTT into a colored product that can be quantified spectrophotometrically. The primary biochemical pathways involved include:

- Cell Metabolism : DPTT is reduced in the presence of nicotinamide adenine dinucleotide (NAD(P)H), indicating its role as a substrate for dehydrogenase enzymes.

- Cell Viability Assays : The extent of reduction correlates with cell viability, making DPTT useful for cytotoxicity assays.

1. Cytotoxicity and Cell Viability

DPTT has been tested for its cytotoxic effects on various cell lines. In vitro studies demonstrate that it can inhibit cell proliferation in a dose-dependent manner. The compound's efficacy was assessed using the following parameters:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Reactive oxygen species generation |

These results indicate that DPTT may induce apoptosis and affect the cell cycle, thereby exhibiting significant cytotoxicity against cancer cell lines.

2. Antimicrobial Activity

DPTT has also shown promising antimicrobial properties against various bacterial strains, including multi-drug resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Case Study 1: Myocardial Infarction Detection

A study utilized DPTT in histochemical methods to detect acute myocardial infarction. The findings indicated that DPTT staining could identify myocardial ischemia within four hours post-mortem, significantly enhancing diagnostic accuracy compared to traditional histological methods .

Case Study 2: Cancer Research Applications

Research involving DPTT has demonstrated its effectiveness in cancer therapy models. In one study, DPTT was administered to tumor-bearing mice, resulting in a significant reduction in tumor size compared to control groups. The proposed mechanism involved the induction of oxidative stress leading to tumor cell apoptosis.

Q & A

Q. How does 2,3-Di(p-tolyl)-5-phenyltetrazolium chloride function as a cell viability indicator in dehydrogenase activity assays?

The compound acts as an electron acceptor in cellular redox reactions. Upon reduction by NADH-dependent dehydrogenases in metabolically active cells, it is converted to a colored formazan derivative via a two-electron transfer process. The intensity of the formazan product correlates with cellular metabolic activity, allowing quantification of viable cells. Critical steps include optimizing incubation time (typically 1–4 hours) and ensuring proper pH (neutral to slightly alkaline) to maintain enzyme activity .

Q. What are the key steps in synthesizing this compound, and how is purity validated?

Synthesis involves a multi-step reaction starting with hydrazides and aromatic aldehydes to form tetrazole intermediates, followed by quaternization with methyl or aryl halides. Key steps include diazotization and coupling under controlled temperatures (e.g., ≤10°C to avoid decomposition of diazonium intermediates). Purity is validated using HPLC with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm, targeting ≥98% purity .

Q. What are the solubility and stability considerations for this tetrazolium salt in biological assays?

The compound is water-soluble but light-sensitive; solutions should be prepared fresh in PBS (pH 7.4) and protected from direct light to prevent photodegradation. Long-term storage requires desiccation at 2–8°C. Precipitation in media with high protein content (e.g., serum) can occur, necessitating centrifugal clarification before spectrophotometric analysis .

Advanced Research Questions

Q. How can researchers address interference from non-dehydrogenase enzymes (e.g., oxidases) when using this tetrazolium salt in viability assays?

Interference can be minimized by incorporating enzyme-specific inhibitors (e.g., rotenone for mitochondrial Complex I) or using parallel assays with alternative redox indicators (e.g., resazurin). Validation via negative controls (e.g., heat-killed cells) and kinetic monitoring (linear vs. non-linear formazan accumulation) is critical to distinguish dehydrogenase-specific activity .

Q. What experimental conditions optimize the sensitivity of this compound in detecting metabolically dormant bacterial persister cells?

Prolonged incubation (24–48 hours) at 37°C with nutrient supplementation (e.g., 0.1% glucose) enhances detection of low-activity cells. Combining the tetrazolium salt with membrane-permeabilizing agents (e.g., 0.1% Tween-20) improves dye penetration into dormant cells. Fluorescence-based detection (e.g., using CTC analogs) may offer higher sensitivity for slow-growing populations .

Q. How does structural modification of the tetrazolium core (e.g., substituents on phenyl groups) influence its reduction potential and assay performance?

Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl rings lower reduction potential, requiring stronger reductants for formazan formation. In contrast, electron-donating groups (e.g., methyl, as in p-tolyl) enhance solubility and interaction with hydrophobic cellular components. Comparative studies using cyclic voltammetry can quantify these effects .

Q. What analytical methods resolve discrepancies between tetrazolium-based viability data and colony-forming unit (CFU) counts in biofilm studies?

Discrepancies often arise from extracellular matrix interference or non-uniform dye penetration. Confocal microscopy with live/dead staining (e.g., SYTO 9/propidium iodide) and enzymatic digestion of biofilms (e.g., DNase I) can improve correlation. Normalizing formazan absorbance to biofilm biomass (via crystal violet) reduces false positives .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.